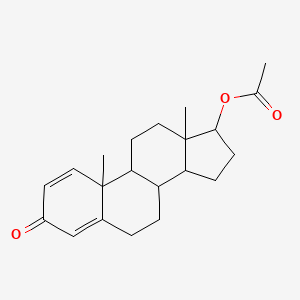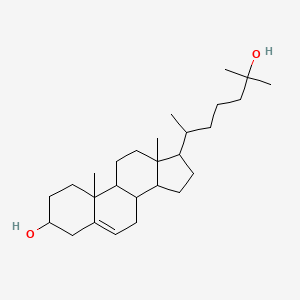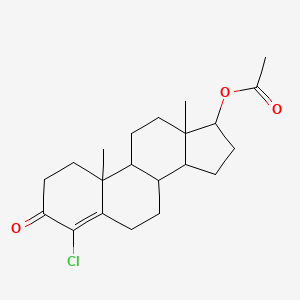
4-Chloro-3-oxoandrost-4-en-17-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-oxoandrost-4-en-17-yl acetate, also known as clostebol acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a chlorine atom at the 4th position and an acetate ester at the 17th position. This compound is known for its anabolic properties, which promote muscle growth and enhance physical performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxoandrost-4-en-17-yl acetate typically involves the chlorination of testosterone or its derivatives. The process includes the following steps:
Chlorination: Testosterone is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position.
Oxidation: The resulting 4-chlorotestosterone is then oxidized to form 4-chloro-3-oxoandrost-4-en-17-yl.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-oxoandrost-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: 4-Chloro-3-hydroxyandrost-4-en-17-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-oxoandrost-4-en-17-yl acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its effects on muscle growth and protein synthesis in cellular and animal models.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-oxoandrost-4-en-17-yl acetate involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased transcription of genes involved in muscle growth and protein synthesis. The compound also influences the hypothalamic-pituitary-gonadal axis, modulating the release of hormones that regulate anabolic and androgenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone Acetate: Similar anabolic properties but lacks the chlorine atom at the 4th position.
Nandrolone Decanoate: Another anabolic steroid with different ester and functional groups.
Methenolone Acetate: Anabolic steroid with a different structure and ester group.
Uniqueness
4-Chloro-3-oxoandrost-4-en-17-yl acetate is unique due to the presence of the chlorine atom at the 4th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred choice for research and therapeutic applications where muscle growth is desired without significant androgenic side effects .
Propriétés
IUPAC Name |
(4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMEFJSKQEBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862443 |
Source


|
| Record name | 4-Chloro-3-oxoandrost-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
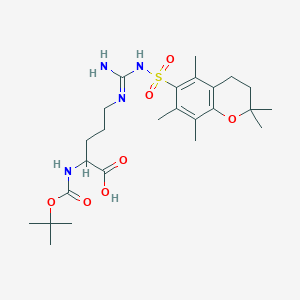
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

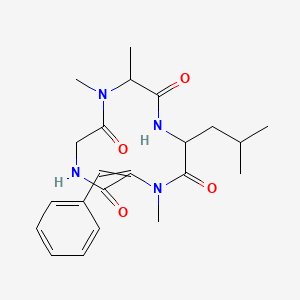
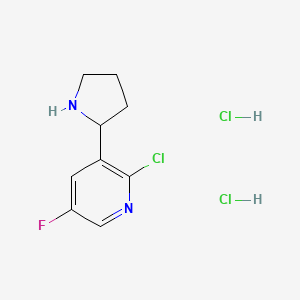
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)
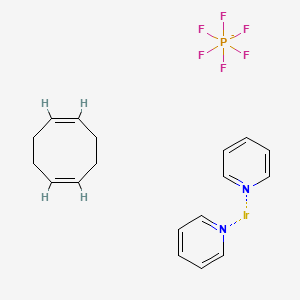
![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)


